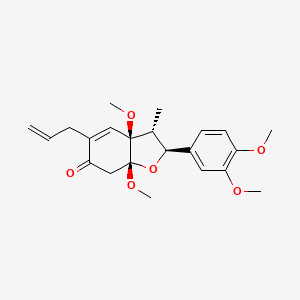

Piperenone

Description

Properties

IUPAC Name |

(2S,3R,3aS,7aR)-2-(3,4-dimethoxyphenyl)-3a,7a-dimethoxy-3-methyl-5-prop-2-enyl-3,7-dihydro-2H-1-benzofuran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O6/c1-7-8-16-12-21(26-5)14(2)20(28-22(21,27-6)13-17(16)23)15-9-10-18(24-3)19(11-15)25-4/h7,9-12,14,20H,1,8,13H2,2-6H3/t14-,20+,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGFCSHMPLAHTK-WBBCYVCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2(C1(C=C(C(=O)C2)CC=C)OC)OC)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](O[C@]2([C@@]1(C=C(C(=O)C2)CC=C)OC)OC)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Piperenone: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperenone, a neolignan first identified as an insect antifeeding substance, has garnered scientific interest for its distinct chemical architecture and notable biological activities. This technical guide provides a comprehensive overview of piperenone, detailing its chemical structure, physicochemical properties, and known biological functions, with a particular focus on its role as a Platelet-Activating Factor (PAF) antagonist. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Chemical Identity and Structure

Piperenone is a complex natural product with a unique heterocyclic core. Its systematic IUPAC name is (2S,3R,3aS,7aR)-5-allyl-2-(3,4-dimethoxyphenyl)-3a,7a-dimethoxy-3-methyl-3,3a,7,7a-tetrahydro-2H-benzofuran-6-one[1]. The structure was elucidated by Kuniaki Matsui and colleagues in 1976 through chemical and spectral evidence[1].

| Identifier | Value |

| CAS Number | 57625-31-7[2] |

| IUPAC Name | (2S,3R,3aS,7aR)-5-allyl-2-(3,4-dimethoxyphenyl)-3a,7a-dimethoxy-3-methyl-3,3a,7,7a-tetrahydro-2H-benzofuran-6-one[1] |

| Molecular Formula | C₂₂H₂₈O₆[2] |

| SMILES | CO[C@@]1(C2)--INVALID-LINK----INVALID-LINK--=C(OC)C=C3)O1">C@@(C=C(CC=C)C2=O)OC |

| InChI Key | IYGFCSHMPLAHTK-WBBCYVCWSA-N[2] |

Physicochemical Properties

A summary of the known physical and chemical properties of piperenone is presented below. It is important to note that while some data is available from chemical suppliers and databases, comprehensive experimental characterization may be limited in publicly accessible literature.

| Property | Value | Source |

| Molecular Weight | 388.45 g/mol | [2] |

| Melting Point | 86-88 °C | |

| Boiling Point | 497.7 ± 45.0 °C at 760 mmHg | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | [4] |

| Storage | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. | [5] |

Spectroscopic Data

-

¹H NMR: Data not publicly available.

-

¹³C NMR: Data not publicly available.

-

Mass Spectrometry (MS): Data not publicly available.

-

Infrared (IR) Spectroscopy: Data not publicly available.

Researchers requiring detailed spectroscopic data are advised to acquire it experimentally upon obtaining a sample of piperenone.

Biological Activity and Mechanism of Action

Piperenone has demonstrated two primary biological activities: as a platelet-activating factor (PAF) antagonist and as an insect antifeedant.

Platelet-Activating Factor (PAF) Antagonism

Piperenone is recognized as an antagonist of the Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and thrombosis[5]. By inhibiting the binding of PAF to its receptor (PAFR), piperenone can modulate these cellular signaling pathways.

The binding of PAF to its G-protein coupled receptor (PAFR) initiates a cascade of intracellular events. A simplified representation of this pathway and the inhibitory action of piperenone is depicted below.

References

The King of Spices' Powerhouse: A Technical Guide to Piperine's Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Piperine, the alkaloid responsible for the characteristic pungency of black pepper, has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of piperine, detailed methodologies for its isolation and purification, and an exploration of its engagement with key cellular signaling pathways.

Natural Occurrences of Piperine

Piperine is predominantly found in the fruits of plants belonging to the Piper genus. The most significant and commercially utilized sources are:

-

Piper nigrum (Black Pepper): The most abundant natural source of piperine, with concentrations varying based on the cultivar and processing methods. Black pepper contains approximately 2-7.4% piperine by weight.[1]

-

Piper longum (Long Pepper): Another significant source, though typically with a lower piperine content compared to Piper nigrum.

While black pepper remains the primary source, other Piper species also contain piperine, albeit in smaller quantities.

Quantitative Analysis of Piperine in Natural Sources

The concentration of piperine can vary significantly depending on the plant part, geographical origin, and the extraction method employed. The following table summarizes representative quantitative data from various studies.

| Plant Source | Plant Part | Extraction Method | Piperine Content (% w/w) | Reference |

| Piper nigrum | Fruit | Supercritical Fluid Extraction | 8.76 | [2] |

| Piper nigrum | Fruit | Soxhlet Extraction (Methanol) | 8.13 | [2] |

| Piper longum | Fruit | Supercritical Fluid Extraction | 4.96 | [2] |

| Piper longum | Fruit | Soxhlet Extraction (Methanol) | 4.32 | [2] |

| Piper nigrum | Fruit | Solvent Extraction (Methanol) | 5.49 | [1] |

| Piper nigrum | Fruit | Soxhlet Extraction (Dichloromethane) | 5.27 | [1] |

| Piper nigrum | Fruit | Supercritical CO2 Extraction | 5.66 | [1] |

| Piper nigrum | Root | Soxhlet Extraction (Methanol) | 0.956 | [1] |

Experimental Protocols for Isolation and Purification

Several methods have been developed for the efficient extraction and purification of piperine from its natural sources. The choice of method often depends on the desired purity, yield, and scale of operation.

Solvent Extraction

A common and straightforward method for piperine isolation.

-

Protocol:

-

Grinding: Grind dried black peppercorns into a fine powder to increase the surface area for extraction.

-

Maceration: Suspend the pepper powder in a suitable organic solvent (e.g., ethanol, dichloromethane, or glacial acetic acid) in a flask. A common ratio is 10 g of pepper powder to 100-150 mL of solvent.

-

Extraction: The mixture can be stirred or sonicated at room temperature for a specified period (e.g., 12-24 hours for maceration, or shorter periods with sonication). For reflux extraction, the mixture is heated at the solvent's boiling point for several hours (e.g., 2-5 hours).[3][4]

-

Filtration: Filter the mixture to separate the solid residue from the liquid extract.

-

Concentration: Evaporate the solvent from the filtrate using a rotary evaporator to obtain a crude piperine extract.

-

Purification (Alkali Wash): Dissolve the crude extract in a suitable solvent (e.g., ethanol) and treat it with a 10% solution of potassium hydroxide (KOH) in ethanol to remove acidic resins.[4]

-

Crystallization: Decant the alcoholic solution and allow it to stand, or cool it in an ice bath, to induce the crystallization of piperine. The crystals can be collected by filtration and washed with a cold solvent (e.g., diethyl ether).

-

Soxhlet Extraction

A continuous extraction method that offers higher efficiency than simple maceration.

-

Protocol:

-

Preparation: Place the finely ground black pepper powder (e.g., 50 g) in a cellulose thimble.[4]

-

Apparatus Setup: Place the thimble in the main chamber of the Soxhlet extractor. Fill the distillation flask with a suitable solvent (e.g., ethanol or ethyl acetate, 150 mL).[4]

-

Extraction: Heat the solvent in the distillation flask. The solvent vapor travels up a distillation arm, condenses in the condenser, and drips down into the thimble containing the solid. The solvent fills the thimble and extracts the piperine. Once the solvent level reaches the top of a siphon arm, it is siphoned back into the distillation flask, carrying the extracted piperine with it. This cycle is repeated for several hours (e.g., 5-20 hours).[1][4]

-

Concentration and Purification: After extraction, the solvent is evaporated, and the crude extract is purified using the alkali wash and crystallization steps described in the solvent extraction protocol.

-

Supercritical Fluid Extraction (SFE)

A green and efficient extraction method that utilizes supercritical carbon dioxide (CO2) as the solvent.

-

Protocol:

-

Sample Preparation: Load the ground black pepper into the extraction vessel.

-

Extraction Parameters: Pressurize and heat the CO2 to its supercritical state (e.g., 100-300 bar and 40-60 °C).[5][6] A co-solvent such as ethanol may be added to enhance the extraction efficiency.[5]

-

Extraction Process: Pass the supercritical CO2 through the sample bed. The piperine dissolves in the supercritical fluid.

-

Separation: Depressurize the fluid in a separator vessel, causing the CO2 to return to its gaseous state and the piperine to precipitate.

-

Collection: Collect the precipitated piperine. This method often yields a high-purity product.

-

Hydrotropic Extraction

This method uses a hydrotrope solution to enhance the aqueous solubility of piperine.

-

Protocol:

-

Hydrotrope Solution: Prepare an aqueous solution of a hydrotropic agent (e.g., sodium alkyl benzene sulfonates).

-

Extraction: Suspend the ground black pepper in the hydrotrope solution and stir at a controlled temperature. The hydrotrope molecules facilitate the permeabilization of the plant cell walls, leading to the selective extraction of piperine.

-

Separation: Separate the aqueous extract containing the solubilized piperine from the solid residue.

-

Recovery: Recover the piperine from the hydrotrope solution, which can often be achieved by dilution or temperature changes. The recovered piperine is reported to be of high purity.[7]

-

Purification by Column Chromatography

Column chromatography is a widely used technique for the purification of piperine from crude extracts.

-

Protocol:

-

Stationary Phase: Pack a glass column with a suitable adsorbent, most commonly silica gel (80-100 mesh).[8]

-

Sample Loading: Dissolve the crude piperine extract in a minimal amount of the mobile phase and load it onto the top of the column.

-

Mobile Phase and Elution: Elute the column with a suitable solvent system. Common mobile phases include petroleum ether-acetone or petroleum ether-ethyl acetate mixtures.[8] The polarity of the mobile phase can be gradually increased to facilitate the separation of compounds.

-

Fraction Collection: Collect the eluate in fractions.

-

Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing pure piperine.

-

Concentration: Combine the pure fractions and evaporate the solvent to obtain purified piperine.

-

Biosynthesis of Piperine

The biosynthesis of piperine in Piper species is a complex process involving precursors from two different metabolic pathways.

Caption: Hypothetical biosynthetic pathway of piperine.

Signaling Pathways Modulated by Piperine

Piperine exerts its diverse pharmacological effects by modulating multiple intracellular signaling pathways. Below are simplified representations of some key pathways influenced by piperine.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation. Piperine has been shown to inhibit this pathway in cancer cells, leading to apoptosis.

Caption: Piperine's inhibition of the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Piperine can modulate the activity of key kinases in this pathway, such as ERK and p38.

Caption: Piperine's modulation of the MAPK signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway plays a critical role in inflammation and immunity. Piperine has been shown to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.

Caption: Piperine's inhibition of the NF-κB signaling pathway.

Conclusion

Piperine stands out as a promising natural compound with a wide array of biological activities. The efficient isolation and purification of piperine are crucial for its further investigation and potential therapeutic applications. The methodologies outlined in this guide provide a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development. A deeper understanding of its interactions with cellular signaling pathways will continue to unveil new avenues for its use in promoting human health.

References

- 1. magistralbr.caldic.com [magistralbr.caldic.com]

- 2. japsonline.com [japsonline.com]

- 3. botanicalcube.com [botanicalcube.com]

- 4. Making sure you're not a bot! [oc-praktikum.de]

- 5. researchgate.net [researchgate.net]

- 6. supercritical-co-2-extraction-of-spices-a-systematic-study-with-focus-on-terpenes-and-piperamides-from-black-pepper-piper-nigrum-l - Ask this paper | Bohrium [bohrium.com]

- 7. researchgate.net [researchgate.net]

- 8. CN103396394A - Method for obtaining piperine via direct column chromatography - Google Patents [patents.google.com]

The Piperenone Biosynthetic Pathway in Plants: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the piperenone biosynthetic pathway in plants, with a primary focus on piperine, the pungent alkaloid responsible for the characteristic taste of black pepper (Piper nigrum). This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis, regulation, and potential biotechnological applications of piperenone and related compounds.

Introduction

Piperenone, and more specifically its most well-known derivative piperine, is a significant plant secondary metabolite with a range of established and emerging biological activities. The biosynthesis of this complex alkaloid involves the convergence of two major metabolic pathways: the phenylpropanoid pathway and the lysine-derived piperidine pathway. Understanding the enzymatic steps and regulatory networks governing piperenone production is crucial for metabolic engineering efforts aimed at enhancing its yield in native plant systems or establishing heterologous production in microbial hosts. This guide summarizes the current knowledge of the pathway, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the core biochemical and experimental processes.

The Piperenone Biosynthetic Pathway

The biosynthesis of piperenone is a multi-step process that begins with precursors from primary metabolism. The aromatic piperoyl moiety is derived from the phenylpropanoid pathway, while the piperidine ring is formed from the amino acid L-lysine.[1]

Phenylpropanoid Pathway to Piperoyl-CoA

The initial steps of this pathway are shared with the biosynthesis of numerous other plant natural products, including lignin and flavonoids.

-

Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

-

Hydroxylation and Ligation: Cinnamic acid is then hydroxylated to p-coumaric acid by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase. Subsequently, 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid to its corresponding thioester, p-coumaroyl-CoA.

-

Shikimate/Quinate Ester Formation and Further Hydroxylation: p-Coumaroyl-CoA can then be esterified with shikimate or quinate by Shikimate Hydroxycinnamoyl Transferase (HCT) . This is followed by hydroxylation by a specific cytochrome P450, p-Coumaroyl Shikimate/Quinate 3'-Hydroxylase (C3'H) , to yield caffeoyl-shikimate/quinate.

-

Methylation and Liberation: The caffeoyl moiety is methylated by Caffeoyl-CoA O-Methyltransferase (CCoAOMT) to produce feruloyl-CoA.

-

Chain Elongation and Methylenedioxy Bridge Formation: The exact mechanism of the two-carbon chain extension of feruloyl-CoA to form the C6-C5 backbone of piperic acid is not fully elucidated but is a critical step. Following this, a key reaction is the formation of the methylenedioxy bridge from the 3-methoxy-4-hydroxy phenyl group. This is catalyzed by a specialized cytochrome P450 enzyme, CYP719A37 , which converts feruperic acid to piperic acid.[2]

-

Final Activation: Finally, Piperic Acid CoA Ligase activates piperic acid to piperoyl-CoA, the immediate precursor for the final condensation step.[3]

Lysine Metabolism to Piperidine

The piperidine ring of piperenone is derived from the amino acid L-lysine.

-

Decarboxylation: The first committed step is the decarboxylation of L-lysine to cadaverine, catalyzed by Lysine Decarboxylase (LDC) .[1]

-

Oxidative Deamination and Cyclization: Cadaverine is then believed to undergo oxidative deamination by a copper amine oxidase to form 5-aminopentanal, which spontaneously cyclizes to Δ¹-piperideine.

-

Reduction: The final step is the reduction of Δ¹-piperideine to piperidine. The specific enzyme for this reaction in Piper species is yet to be definitively identified.

Final Condensation Step

The two branches of the pathway converge in the final step, where the activated piperoyl-CoA and the piperidine ring are joined. This amide bond formation is catalyzed by Piperine Synthase (PS) , a member of the BAHD family of acyltransferases.[4] This enzyme shows high specificity for its substrates and is a key determinant of piperine accumulation.[4]

Quantitative Data

Piperine Content in Piper Species

The concentration of piperine varies significantly between different Piper species and within different organs of the same plant.

| Piper Species | Plant Organ | Piperine Content | Reference |

| Piper nigrum | Fruit | 2,531–8,073 mg/100 g | [2] |

| Piper nigrum | Fruit | 4.5% | [5] |

| Piper nigrum | Fruit | 235.05 µg/mL (extract) | [6][7] |

| Piper nigrum | Root | 790 mg/100 g | [2] |

| Piper longum | Fruit | 600–1,600 mg/100 g | [2] |

| Piper longum | Fruit | 0.879% | [5] |

| Piper longum | Fruit | 268.50 µg/mL (extract) | [6][7] |

| Piper longum | Root | 0.31% | [5] |

| Piper cubeba | Fruit | 8.56 µg/mL (extract) | [6][7] |

| Piper trichostachyon | Fruit | 14.40 ± 0.80 mg/100 g | [8] |

Enzyme Kinetics

Kinetic parameters have been determined for the key enzyme, piperine synthase.

| Enzyme | Substrate | Km | kcat | Reference |

| Piperine Synthase (recombinant) | Piperoyl-CoA | 342 ± 60 µM | 1.01 ± 0.16 s⁻¹ | [4] |

| Piperine Synthase (recombinant) | Piperidine | 7.6 ± 0.5 mM | - | [4] |

| Piperic Acid CoA Ligase | Piperic Acid | - | 1.09 s⁻¹ | [9] |

Experimental Protocols

Quantification of Piperine by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of piperine in plant extracts.

1. Sample Preparation:

- Dry the plant material (e.g., fruits, leaves) at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

- Grind the dried material into a fine powder.

- Accurately weigh a known amount of the powdered sample (e.g., 100 mg).

- Extract the piperine using a suitable solvent such as methanol or ethanol. This can be done by sonication or maceration for a defined period (e.g., 30 minutes).[10]

- Centrifuge the extract to pellet the solid material.

- Filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.[5]

2. HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

- Mobile Phase: An isocratic or gradient system of acetonitrile and water is commonly used. A typical mobile phase is a mixture of acetonitrile and water, sometimes with a small amount of acetic acid (e.g., Acetonitrile:Water:Acetic acid 60:39.5:0.5 v/v/v).[10]

- Flow Rate: 1.0 mL/min.[10]

- Detection: UV detector set at a wavelength of 340-345 nm.[5][10]

- Injection Volume: 20 µL.[10]

3. Quantification:

- Prepare a standard curve using a pure piperine standard of known concentrations.

- Calculate the concentration of piperine in the samples by comparing the peak area with the standard curve.

RNA Isolation from Tissues Rich in Secondary Metabolites

Isolating high-quality RNA from Piper species can be challenging due to the presence of secondary metabolites and polysaccharides. This protocol is adapted from methods designed for such tissues.[11][12][13]

1. Materials:

- TRIzol reagent or a similar phenol-based reagent.

- Chloroform.

- Isopropanol.

- 75% Ethanol (prepared with RNase-free water).

- RNase-free water.

- Liquid nitrogen.

- Pre-chilled mortars, pestles, and microcentrifuge tubes.

2. Procedure:

- Freeze the fresh plant tissue immediately in liquid nitrogen to inhibit RNase activity.

- Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen.

- Transfer a known amount of the frozen powder (e.g., 50-100 mg) to a pre-chilled microcentrifuge tube.

- Immediately add 1 mL of TRIzol reagent and vortex vigorously to homogenize.

- Incubate at room temperature for 5 minutes.

- Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.

- Centrifuge at 12,000 x g for 15 minutes at 4°C.

- Carefully transfer the upper aqueous phase to a new tube.

- Precipitate the RNA by adding 0.5 mL of isopropanol, mix gently, and incubate at room temperature for 10 minutes.

- Centrifuge at 12,000 x g for 10 minutes at 4°C.

- Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

- Centrifuge at 7,500 x g for 5 minutes at 4°C.

- Air-dry the pellet briefly and resuspend in an appropriate volume of RNase-free water.

- Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the general steps for analyzing the expression of piperenone biosynthetic genes.

1. cDNA Synthesis:

- Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

- Synthesize first-strand cDNA from a known amount of total RNA (e.g., 1 µg) using a reverse transcriptase enzyme and oligo(dT) or random primers, following the manufacturer's instructions.

2. qRT-PCR:

- Design gene-specific primers for the target genes (e.g., PAL, C4H, 4CL, LDC, PS) and a suitable reference gene (e.g., actin, ubiquitin).

- Prepare the qRT-PCR reaction mixture containing cDNA, primers, and a suitable SYBR Green master mix.

- Perform the qRT-PCR in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

- Include a melt curve analysis at the end of the run to verify the specificity of the amplicons.

3. Data Analysis:

- Calculate the relative expression levels of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.[14]

Heterologous Expression and Enzyme Assays

The functional characterization of biosynthetic enzymes often relies on their expression in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae (yeast).[15][16]

1. Heterologous Expression in Yeast:

- Clone the full-length coding sequence of the candidate gene into a yeast expression vector.

- Transform the yeast strain with the expression construct.

- Grow the transformed yeast culture and induce protein expression according to the vector system's requirements.

- Harvest the yeast cells and prepare a crude protein extract or microsomal fraction for enzyme assays.

2. Piperine Synthase Enzyme Assay:

- Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.0), the protein extract, piperoyl-CoA, and piperidine.[4]

- Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

- Stop the reaction, for example, by adding an organic solvent like ethyl acetate.

- Extract the product (piperine) with the organic solvent.

- Analyze the extract by HPLC or LC-MS to identify and quantify the piperine produced.

Visualizations

Piperenone Biosynthetic Pathway

Caption: The biosynthetic pathway of piperenone (piperine).

Experimental Workflow for Piperine Quantification

Caption: Workflow for piperine quantification.

Gene Discovery Workflow for Biosynthetic Pathways

Caption: Workflow for biosynthetic gene discovery.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Determination and risk characterisation of bio-active piperine in black pepper and selected food containing black pepper consumed in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A piperic acid CoA ligase produces a putative precursor of piperine, the pungent principle from black pepper fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and characterization of piperine synthase from black pepper, Piper nigrum L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Variations in the Piperine content in three varieties of Pepper and mapping its anti-inflammatory potential by molecular docking [nrfhh.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. uniprot.org [uniprot.org]

- 10. florajournal.com [florajournal.com]

- 11. An RNA isolation system for plant tissues rich in secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. RNA Extraction Protocol for Leaves with High Content of Secondary Metabolites [protocols.io]

- 14. mdpi.com [mdpi.com]

- 15. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Mechanism of Action of Piperenone: An In-Depth Technical Guide

A comprehensive review of available scientific literature reveals a significant lack of specific in vitro data on the mechanism of action for piperenone. The vast majority of research in this area has focused on a related and more widely known compound, piperine . It is possible that the query for "piperenone" was intended to be for "piperine," a major alkaloid from black pepper with a broad range of documented biological activities.

This guide will proceed under the assumption that the user may be interested in the extensive in vitro data available for piperine, given the absence of information on piperenone. Should data on piperenone become available, this guide will be updated accordingly.

Core In Vitro Mechanisms of Piperine

Piperine has been extensively studied in vitro and has been shown to modulate a multitude of cellular processes, primarily centered around its anti-inflammatory, anti-cancer, and antioxidant properties. Its mechanisms of action are pleiotropic, affecting numerous molecular targets and signaling pathways.

Anti-Inflammatory Mechanisms

Piperine's anti-inflammatory effects are mediated through the inhibition of key pro-inflammatory signaling pathways.

-

NF-κB Pathway: Piperine has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[1] This inhibition is achieved by preventing the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the nuclear translocation of the active p65 subunit.[1]

-

MAPK Pathway: Piperine modulates the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a crucial role in inflammation. It has been observed to reduce the phosphorylation of key MAPK proteins such as p38, ERK, and JNK in various cell models.[2][3]

-

Cytokine and Mediator Production: By inhibiting the NF-κB and MAPK pathways, piperine effectively reduces the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[3][4] It also inhibits the production of other inflammatory mediators like prostaglandin E2 (PGE2) and cyclooxygenase-2 (COX-2).[5]

Anticancer Mechanisms

Piperine exhibits a range of anticancer activities in vitro, targeting various aspects of cancer cell biology.

-

Induction of Apoptosis: Piperine has been demonstrated to induce programmed cell death (apoptosis) in various cancer cell lines.[6][7][8] This is often associated with the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases, which are key executioner proteins in the apoptotic cascade.[4]

-

Cell Cycle Arrest: It can arrest the cell cycle at different phases, thereby inhibiting the proliferation of cancer cells.[8]

-

Inhibition of Proliferation and Metastasis: Piperine has been shown to suppress the proliferation and metastatic potential of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of the extracellular matrix, a crucial step in cancer cell invasion.[9]

-

Modulation of Signaling Pathways: The anticancer effects of piperine are linked to its ability to modulate several signaling pathways implicated in cancer progression, including the PI3K/Akt/mTOR, STAT-3, and Wnt/β-catenin pathways.[8][9][10]

Other In Vitro Mechanisms

-

Antioxidant Activity: Piperine has demonstrated direct antioxidant properties by scavenging free radicals.[11]

-

Enzyme Inhibition: It is known to inhibit certain drug-metabolizing enzymes, such as cytochrome P450 enzymes, which can affect the metabolism of other compounds.[9]

-

Bioavailability Enhancement: In vitro studies have shown that piperine can inhibit the function of P-glycoprotein, an efflux pump that removes various drugs from cells, thereby potentially enhancing the bioavailability of co-administered drugs.[12][13]

Quantitative Data Summary

Due to the lack of data for piperenone, the following tables summarize key quantitative findings for piperine from in vitro studies.

| Parameter | Cell Line | Concentration/IC50 | Effect | Reference |

| Anti-inflammatory Activity | ||||

| IL-6 Production | Human fibroblast-like synoviocytes | 10-100 µg/ml | Inhibition | [5] |

| PGE2 Production | Human fibroblast-like synoviocytes | 10-100 µg/ml | Inhibition | [5] |

| Cathepsin B Inhibition | - | 200 µM | Complete Inhibition | [14] |

| Anticancer Activity | ||||

| Cytotoxicity (IC50) | HeLa cells | 61.94 ± 0.054 μg/ml | Cell Death | [1] |

| Apoptosis Induction | Human cervical adenocarcinoma cells | 25, 50, and 100 µM | Dose-dependent induction | [8] |

| Cell Proliferation | Human A2780 ovarian cancer cells | 8, 16, and 20 µM | Dose-dependent suppression | [8] |

| Antioxidant Activity | ||||

| Superoxide Scavenging (IC50) | - | 1.82 mM | Scavenging of superoxide radicals | [11] |

| Lipid Peroxidation Inhibition (IC50) | - | 1.23 mM | Inhibition of lipid peroxidation | [11] |

| P-glycoprotein Inhibition | ||||

| Digoxin Efflux | L-MDR1 and Caco-2 cells | 50 µM | Abolishment of polarized transport | [13] |

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of piperine (e.g., 20-100 µg/ml) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[1][15]

Western Blot Analysis for Signaling Proteins

-

Cell Lysis: Cells treated with piperine are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-p38, phospho-ERK, NF-κB p65).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2][16]

NF-κB Nuclear Translocation Assay

-

Cell Treatment and Fractionation: Cells are treated with piperine and then subjected to cellular fractionation to separate the nuclear and cytoplasmic extracts.

-

Western Blotting: The levels of NF-κB subunits (e.g., p65) in both the nuclear and cytoplasmic fractions are determined by Western blot analysis as described above. A decrease in the nuclear fraction and a corresponding increase in the cytoplasmic fraction indicate inhibition of nuclear translocation.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by piperine in vitro.

References

- 1. In vitro cytotoxic and in silico activity of piperine isolated from Piper nigrum fruits Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Piperine – An Immunomodulator and Inflammation Mitigator | Auctores [auctoresonline.org]

- 5. Anti-inflammatory and antiarthritic effects of piperine in human interleukin 1β-stimulated fibroblast-like synoviocytes and in rat arthritis models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anticancer Potential of the Principal Constituent of Piper nigrum, Piperine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Hidden Power of Black Pepper: Exploring Piperine’s Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Piperine loaded zinc oxide nanocomposite inhibits the PI3K/AKT/mTOR signaling pathway via attenuating the development of gastric carcinoma: <i>In vitro</i> and <i>in vivo</i> studies - Arabian Journal of Chemistry [arabjchem.org]

- 11. In vitro antioxidant activity of piperine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms of Action - BioPerine® [bioperine.com]

- 13. In vitro and in vivo evaluation of the effects of piperine on P-gp function and expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Piperine as Potential Anti-Inflammatory Agent: In-Silico Studies Along With In-Vitro Anti-Cathepsin B Activity, and Serum Protein Protection Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro anticancer activity of ethanolic extracts of Piper nigrum against colorectal carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Biological and Pharmacological Landscape of Piperine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperine, an alkaloid responsible for the pungency of black pepper (Piper nigrum), has transcended its role as a common spice to become a subject of intense scientific scrutiny. Its diverse pharmacological activities, ranging from anti-inflammatory and anticancer to neuroprotective and bioavailability-enhancing effects, position it as a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the biological activities and pharmacological effects of piperine, with a focus on its molecular mechanisms, quantitative data from preclinical studies, and detailed experimental methodologies.

Core Biological Activities and Pharmacological Effects

Piperine exerts a wide spectrum of biological effects, attributed to its ability to modulate numerous signaling pathways and cellular processes. The primary pharmacological activities of piperine are summarized below.

Anticancer Activity

Piperine has demonstrated significant anticancer potential in a variety of preclinical models. Its mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.

Quantitative Data: Cytotoxic Activity of Piperine in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| HCT 116 | Colon Cancer | >100 | Not Specified | [1] |

| Caco-2 | Colon Cancer | >100 | Not Specified | [1] |

| CCRF-CEM | Leukemia | >100 | Not Specified | [1] |

| CEM/ADR 5000 | Leukemia (Multidrug-Resistant) | >100 | Not Specified | [1] |

| HSC-3 | Oral Cancer | 143.99 | 24 | [2] |

| KB | Cervical Cancer | ~100 | 24 | [2] |

| MDA-MB-231 | Breast Cancer | 173.4 | 48 | [2] |

| MCF-7 | Breast Cancer | 111.0 | 48 | [2] |

| HepG2 | Liver Cancer | 214 | Not Specified | [3] |

| A549 | Lung Cancer | 198 | Not Specified | [3][4] |

| W1PR1 | Ovarian Cancer (Paclitaxel-Resistant) | Not Specified | Not Specified | [5] |

| W1PR2 | Ovarian Cancer (Paclitaxel-Resistant) | Not Specified | Not Specified | [5] |

| W1TR | Ovarian Cancer (Topotecan-Resistant) | Not Specified | Not Specified | [5] |

Experimental Protocols: In Vitro Cytotoxicity Assay

-

Cell Culture: Cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of piperine (e.g., 0-300 µM) for specific durations (e.g., 24, 48, or 72 hours).

-

Cell Viability Assessment: Cell viability is typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader, and the IC50 value is calculated.

In Vivo Anticancer Studies

In animal models, piperine has been shown to inhibit tumor growth and metastasis. For instance, in a mouse model of breast cancer, piperine administration has been found to reduce tumor size and inhibit the formation of lung metastases.[6]

-

Experimental Workflow for In Vivo Anticancer Study

In vivo anticancer experimental workflow.

Anti-inflammatory Activity

Piperine exhibits potent anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways.

Quantitative Data: Anti-inflammatory Activity of Piperine

| Assay | Target | IC50 Value (µM) | Reference |

| Platelet Aggregation (Collagen-induced) | Platelets | 158.0 | [7] |

| Platelet Aggregation (Arachidonic Acid-induced) | Platelets | 134.2 | [7] |

| Macrophage Inflammatory Response (PGE2 generation) | RAW264.7 cells | 7.7 - 10.1 | [7] |

| Nitric Oxide Production (LPS-stimulated) | RAW264.7 cells | Not specified (inhibition at 10-20 mg/L) | [8] |

Experimental Protocols: In Vitro Anti-inflammatory Assay (Macrophage Model)

-

Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS.

-

Treatment: Cells are pre-treated with various concentrations of piperine for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS).

-

Measurement of Inflammatory Mediators: The production of nitric oxide (NO) is measured using the Griess reagent. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using ELISA kits.

Neuroprotective Effects

Piperine has shown promise in protecting against neuronal damage in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[9][10][11][12] Its neuroprotective mechanisms are linked to its antioxidant, anti-inflammatory, and anti-apoptotic properties.

Experimental Protocols: In Vivo Neuroprotection Study (MPTP-induced Parkinson's Disease Model)

-

Animal Model: C57BL/6 mice are used.

-

Induction of Neurodegeneration: Parkinson's-like symptoms are induced by intraperitoneal (i.p.) injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) (e.g., 30 mg/kg for 7 days).[9]

-

Treatment: Piperine (e.g., 10 mg/kg) is administered orally for a specified period, often including pretreatment before MPTP induction.[9]

-

Behavioral Analysis: Motor coordination and cognitive function are assessed using tests like the rotarod test and the Morris water maze.[9]

-

Neurochemical and Histological Analysis: The brains are analyzed for levels of dopamine and its metabolites, the number of tyrosine hydroxylase-positive neurons in the substantia nigra, and markers of neuroinflammation and apoptosis.[9]

Bioavailability Enhancement

One of the most well-documented effects of piperine is its ability to enhance the bioavailability of other drugs and nutrients. This is primarily achieved through the inhibition of drug-metabolizing enzymes and drug transporters.

Quantitative Data: Inhibition of P-glycoprotein and CYP3A4 by Piperine

| Target | Substrate | IC50 Value (µM) | Ki Value (µM) | Reference |

| P-glycoprotein | Digoxin | 15.5 | - | [13][14] |

| P-glycoprotein | Cyclosporine A | 74.1 | - | [13][14] |

| CYP3A4 | Verapamil (D-617 formation) | - | 36 ± 8 / 49 ± 6 | [13] |

| CYP3A4 | Verapamil (norverapamil formation) | - | 44 ± 10 / 77 ± 10 | [13] |

Experimental Protocols: In Vitro P-glycoprotein Inhibition Assay

-

Cell Model: Caco-2 cells, which express P-glycoprotein, are grown as a monolayer on permeable supports.

-

Transport Study: The transport of a known P-glycoprotein substrate (e.g., digoxin, rhodamine-123) across the Caco-2 cell monolayer is measured in the presence and absence of various concentrations of piperine.

-

Quantification: The amount of the substrate transported is quantified using techniques like HPLC or fluorescence measurement to determine the inhibitory effect of piperine.

Signaling Pathways Modulated by Piperine

Piperine's diverse pharmacological effects are a consequence of its ability to modulate multiple intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Piperine has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[8]

-

Piperine's Inhibition of the NF-κB Pathway

Piperine inhibits NF-κB activation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cell proliferation, differentiation, and apoptosis. Piperine's effect on this pathway can be cell-type dependent, leading to either pro-apoptotic or anti-inflammatory outcomes.[15][16]

-

Modulation of the MAPK Pathway by Piperine

Piperine's modulation of MAPK signaling.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Piperine has been shown to inhibit this pathway in cancer cells, leading to apoptosis.[15][17]

-

Piperine's Inhibition of the PI3K/Akt Pathway

Inhibition of PI3K/Akt pathway by piperine.

TGF-β/SMAD Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and epithelial-mesenchymal transition (EMT), a process implicated in cancer metastasis and fibrosis. Piperine can inhibit TGF-β signaling.[3][18][19]

-

Inhibition of TGF-β/SMAD Pathway by Piperine

Piperine's inhibition of TGF-β/SMAD signaling.

Conclusion

Piperine is a multifaceted natural compound with a broad range of well-documented biological activities and pharmacological effects. Its ability to modulate key signaling pathways involved in cancer, inflammation, and neurodegeneration, coupled with its proven efficacy as a bioavailability enhancer, underscores its significant therapeutic potential. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the medicinal properties of piperine. Future research, particularly well-designed clinical trials, is warranted to translate the promising preclinical findings into tangible clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Piperine Derived from Piper nigrum L. Inhibits LPS-Induced Inflammatory through the MAPK and NF-κB Signalling Pathways in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Piperine attenuates cognitive impairment in an experimental mouse model of sporadic Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Piperine mitigates behavioral impairments and provides neuroprotection against 3-nitropropinoic acid-induced Huntington disease-like symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 13. go.drugbank.com [go.drugbank.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Piperine ameliorates the severity of fibrosis via inhibition of TGF-β/SMAD signaling in a mouse model of chronic pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. spandidos-publications.com [spandidos-publications.com]

The Piperenone Backbone: A Scaffolding for Potent Biological Activity

An In-depth Technical Guide on the Structure-Activity Relationships of Piperenone and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Piperenone, a core chemical scaffold, has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. This technical guide delves into the critical structure-activity relationships (SAR) of piperenone analogs, offering a comprehensive overview of how discrete structural modifications influence their therapeutic potential. This document summarizes key quantitative data, outlines detailed experimental protocols for seminal studies, and provides visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of this versatile molecular framework.

Core Structure-Activity Relationships of Piperenone Analogs

The quintessential piperenone structure consists of a piperidine ring, a conjugated dienone system, and an aromatic ring, often with a methylenedioxy bridge, linked by an amide bond.[1] SAR studies have consistently demonstrated that the biological activity of piperenone derivatives can be significantly modulated by modifications to each of these three key structural units.[1]

The integrity of the piperidine ring is crucial for many of the observed biological effects. For instance, opening the piperidine ring can lead to a loss of pharmacological activity against endoplasmic reticulum (ER) stress.[2] Similarly, replacing the six-membered piperidine ring with a five-membered pyrrolidinyl ring has been shown to result in a loss of activity.[2]

The conjugated dienone system plays a vital role in the molecule's interaction with biological targets. Modifications to this linker region can influence the compound's potency and selectivity.

The aromatic moiety , most commonly a methylenedioxyphenyl group, is also a key determinant of activity. Alterations to the substituents on this ring can dramatically impact the pharmacological profile of the resulting analog.

Quantitative Analysis of Piperenone Analog Activity

The following tables summarize the quantitative data from various studies, providing a clear comparison of the activities of different piperenone derivatives.

Table 1: Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonistic Activity of Piperine Derivatives [3]

| Compound | IC50 (μM) | Fold Activation vs. Blank |

| 2a | 2.43 | 11.8 |

| 2t | - | 1.9 |

| 3d | - | 7.0 |

| Rosiglitazone (Positive Control) | 5.61 | - |

Table 2: Anti-inflammatory Activity of Curcumin Mimics with a 4-Piperidone Core [4]

| Compound | Anti-inflammatory Activity | Ulcerogenic Effects |

| Curcumin-amino acid conjugates (5) | Higher than curcumin, indomethacin, and ibuprofen | Minor to no ulcerations |

| Curcumin | Standard | - |

| Indomethacin | Standard | Known ulcerogenic effects |

| Ibuprofen | Standard | Known ulcerogenic effects |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. The following sections describe the key experimental protocols cited in the literature for evaluating the biological activity of piperenone analogs.

Synthesis of Amide-Substituted Piperine Analogs

A common synthetic route to generate piperenone analogs involves the following steps[2]:

-

Preparation of Piperoyl Chloride : Piperic acid is refluxed with thionyl chloride in a suitable solvent like dichloromethane. The excess thionyl chloride is subsequently removed under reduced pressure.

-

Amide Bond Formation : The resulting piperoyl chloride is dissolved in dichloromethane, and the desired amine is added dropwise. The reaction mixture is stirred at room temperature to facilitate the formation of the amide bond, yielding the target piperenone analog.

In Vitro Endoplasmic Reticulum (ER) Stress Assay

This assay is used to evaluate the potential of piperenone analogs to mitigate ER stress, a key factor in various diseases[2][5]:

-

Cell Culture : Normal rat kidney (NRK-52E) cells are cultured under standard conditions.

-

Induction of ER Stress : ER stress is induced by treating the cells with tunicamycin (0.5 μg/mL).

-

Treatment with Piperenone Analogs : Cells are pre-treated with the test compounds (piperenone and its analogs) at various concentrations prior to the addition of tunicamycin.

-

Western Blot Analysis : The expression levels of key ER stress markers, such as GRP78 and CHOP, and apoptotic markers like caspase-3 and caspase-12, are quantified using Western blotting. Beta-actin is typically used as a loading control.

-

Data Analysis : The band intensities are quantified, normalized to the loading control, and expressed as a percentage of the control group.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Ligand Screening Assay

This fluorescence polarization-based assay is employed to identify and characterize PPARγ agonists[3]:

-

Assay Principle : The assay measures the binding of a fluorescently labeled PPARγ ligand to the PPARγ protein. Agonists will compete with the fluorescent ligand for binding to the receptor, resulting in a decrease in fluorescence polarization.

-

Procedure : The piperenone derivatives are incubated with the PPARγ protein and the fluorescent ligand.

-

Data Acquisition : The fluorescence polarization is measured using a suitable plate reader.

-

IC50 Determination : The concentration of the test compound that causes a 50% reduction in the binding of the fluorescent ligand (IC50) is determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by piperenone analogs and a typical experimental workflow for their evaluation.

Caption: ER stress signaling pathway and the inhibitory effect of piperenone analogs.

Caption: General workflow for piperenone analog synthesis and SAR studies.

Conclusion

The piperenone scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical importance of systematic modifications to the piperidine ring, the conjugated dienone system, and the aromatic moiety. The quantitative data and detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design of more potent and selective piperenone-based drugs. The visual representations of key pathways and workflows further aim to clarify the complex interplay between chemical structure and biological function, paving the way for future innovations in this exciting area of medicinal chemistry.

References

- 1. Piperine and Derivatives: Trends in Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Review of Piperenone: Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the existing scientific literature and patents concerning piperenone. While research on this specific neolignan is limited, this document consolidates the available data on its structure, origin, and biological activities. Due to the scarcity of in-depth studies, this review also highlights the significant knowledge gaps and potential avenues for future research.

Introduction to Piperenone

Piperenone is a distinct neolignan compound isolated from the plant Piper futokadzura. It is structurally different from the more commonly known and extensively researched alkaloid, piperine, which is found in black pepper. The initial discovery of piperenone identified it as a potent insect antifeeding substance, suggesting its potential role in plant defense mechanisms and as a lead compound for the development of natural insecticides.

Chemical Structure and Properties

The chemical structure of piperenone has been elucidated as 5-allyl-3a,7a-dimethoxy-2-(3,4-dimethoxyphenyl)-3-methyl-2,3,3a,6,7,7a-hexahydro-6-oxobenzofuran. A summary of its key chemical features is presented in Table 1.

Table 1: Chemical and Physical Properties of Piperenone

| Property | Value |

| Chemical Formula | C24H30O7 |

| Molecular Weight | 430.49 g/mol |

| Class | Neolignan |

| Source | Piper futokadzura |

| Known Biological Activity | Insect antifeedant |

Synthesis and Isolation

Isolation Protocol:

The primary method for obtaining piperenone is through extraction from its natural source, Piper futokadzura. A general experimental protocol for its isolation, based on available literature, is as follows:

-

Extraction: The dried and powdered aerial parts of Piper futokadzura are subjected to extraction with a suitable organic solvent, such as methanol, at room temperature.

-

Fractionation: The resulting crude extract is then partitioned between different immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatography: The fraction containing piperenone is further purified using column chromatography techniques, such as silica gel chromatography, with a gradient elution system of solvents like n-hexane and ethyl acetate.

-

Final Purification: The final purification is typically achieved through recrystallization or high-performance liquid chromatography (HPLC) to yield pure piperenone.

Currently, there is a lack of published, detailed total synthesis routes for piperenone in the scientific literature. The development of a synthetic pathway would be a significant step forward in enabling more extensive research into its biological properties.

Biological Activities and Mechanism of Action

The most well-documented biological activity of piperenone is its insect antifeeding property.[1] This suggests that piperenone interacts with specific receptors in insects that regulate feeding behavior. However, the precise molecular targets and the mechanism of action for this antifeedant activity have not been fully elucidated.

A study on neolignans isolated from Piper futokadzura demonstrated that this class of compounds can inhibit nitric oxide (NO) production in lipopolysaccharide and interferon-gamma activated murine macrophage-like cells (RAW 264.7).[2] While this study did not specifically report the activity of piperenone, it suggests a potential anti-inflammatory role for piperenone that warrants further investigation.

Signaling Pathway: Potential Inhibition of Nitric Oxide Production

The diagram below illustrates a generalized pathway of nitric oxide production in macrophages, which may be a potential target for piperenone and other neolignans from Piper futokadzura.

Caption: Potential mechanism of piperenone's anti-inflammatory action.

Patents and Commercial Applications

A comprehensive search of patent databases reveals a lack of patents specifically claiming the synthesis, formulation, or application of piperenone. The existing patents related to Piper species predominantly focus on the extraction and uses of piperine. This indicates that the commercial potential of piperenone remains largely unexplored.

Review of Literature and Future Perspectives

The current body of scientific literature on piperenone is sparse. The primary research focuses on its isolation and its role as an insect antifeedant. There is a significant opportunity for further research to explore other potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties, which are often associated with other neolignans.

Key areas for future research include:

-

Total Synthesis: Development of a robust and efficient total synthesis of piperenone to enable further biological evaluation.

-

Mechanism of Action: Detailed studies to elucidate the molecular targets and signaling pathways involved in its antifeeding and potential anti-inflammatory effects.

-

Pharmacological Screening: A broad-based screening of piperenone for other biological activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of piperenone derivatives to identify key structural motifs responsible for its biological activity.

-

Pharmacokinetic and Toxicological Studies: In vivo studies to determine the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of piperenone.

Conclusion

Piperenone is a neolignan with demonstrated insect antifeeding activity. However, a comprehensive understanding of its synthesis, broader pharmacological potential, and mechanism of action is currently lacking. This technical guide summarizes the limited available information and highlights the significant potential for future research to unlock the therapeutic and commercial value of this natural product.

Note to the Reader: The user's original request may have intended to inquire about piperine , a well-researched alkaloid from black pepper with a vast body of literature covering its synthesis, biological activities, clinical trials, and patents. Should a comprehensive technical guide on piperine be of interest, a wealth of information is available to be compiled into a detailed report.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Piperine by High-Performance Liquid Chromatography (HPLC)

A Note to Our Users: The following application notes and protocols detail validated methods for the quantification of piperine . While the initial request specified "piperenone," a comprehensive search of scientific literature did not yield established HPLC methods for this specific compound. Given the structural similarity between piperine and piperenone, the methods outlined below for piperine serve as a robust starting point for developing and validating a quantification method for piperenone. Researchers can adapt these protocols, but re-validation for specificity, linearity, accuracy, and precision with a piperenone standard would be essential.

Introduction

Piperine, the primary alkaloid in black pepper (Piper nigrum), is responsible for its characteristic pungency. It is of significant interest to researchers in the pharmaceutical and nutraceutical industries due to its diverse pharmacological activities, including its role as a bioavailability enhancer. Accurate and precise quantification of piperine in various matrices such as plant extracts, formulations, and biological samples is crucial for quality control, dosage determination, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.

This document provides detailed application notes and protocols for the quantification of piperine using reverse-phase HPLC (RP-HPLC) with UV detection.

Method 1: Isocratic RP-HPLC for Piperine Quantification in Formulations

This method is suitable for the routine quality control analysis of piperine in various formulations, including nanoparticles and Ayurvedic products.[1]

Chromatographic Conditions

| Parameter | Condition |

| Column | Luna C18 (dimensions not specified)[1] |

| Mobile Phase | Acetonitrile : 0.01% Orthophosphoric Acid (60:40, v/v), pH 3[1] |

| Flow Rate | 1.0 mL/min[1] |

| Detection Wavelength | 340 nm[1] |

| Injection Volume | 20 µL |

| Column Temperature | 30°C[1] |

| Run Time | Approximately 10 minutes |

Experimental Protocol

1. Preparation of Standard Stock Solution:

-

Accurately weigh 10 mg of piperine reference standard and transfer it to a 10 mL volumetric flask.

-

Dissolve and dilute to volume with methanol to obtain a concentration of 1000 µg/mL.

2. Preparation of Working Standard Solutions:

-

From the stock solution, prepare a series of working standard solutions with concentrations ranging from 0.5 to 20 µg/mL by diluting with the mobile phase.[1]

3. Sample Preparation (Example for a Nanoemulsion):

-

Accurately measure a volume of the nanoemulsion equivalent to a theoretical amount of piperine.

-

Disperse the sample in a suitable solvent (e.g., methanol) and sonicate to ensure complete extraction of piperine.

-

Filter the solution through a 0.45 µm syringe filter before injection.

4. System Suitability:

-

Inject the standard solution multiple times to ensure the system is suitable for analysis.

-

The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.

5. Analysis:

-

Inject the prepared standard and sample solutions into the HPLC system.

-

Record the chromatograms and determine the peak area of piperine.

6. Quantification:

-

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

-

Determine the concentration of piperine in the sample by interpolating its peak area from the calibration curve.

Method Validation Summary

| Parameter | Result |

| Linearity Range | 0.5 - 20 µg/mL[1] |

| Correlation Coefficient (r²) | > 0.999[1] |

| Limit of Detection (LOD) | 0.015 µg/mL[1] |

| Limit of Quantification (LOQ) | 0.044 µg/mL[1] |

| Precision (%RSD) | < 2%[1] |

Method 2: Isocratic RP-HPLC for Piperine Quantification in Plant Extracts

This method is optimized for the analysis of piperine in black pepper extracts.[2]

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size[2] |

| Mobile Phase | Acetonitrile : 1% Acetic Acid in Water (48:52, v/v)[2] |

| Flow Rate | 1.0 mL/min[2] |

| Detection Wavelength | 343 nm[2] |

| Injection Volume | 10 µL[2] |

| Column Temperature | 40°C[2] |

| Run Time | 25 minutes[2] |

Experimental Protocol

1. Preparation of Standard Stock Solution:

-

Prepare a 1000 ppm (mg/L) stock solution of piperine by dissolving 10 mg of standard in 10 mL of ethanol.

2. Preparation of Working Standard Solutions:

-

Prepare a series of working standards by appropriate dilution of the stock solution with the diluent solvent (a mixture of 52 parts 1% acetic acid in water and 48 parts acetonitrile).

3. Sample Preparation (Black Pepper Extract):

-

Accurately weigh a known amount of the dried and powdered black pepper sample.

-

Extract the piperine using a suitable solvent (e.g., methanol or ethanol) with the aid of sonication or soxhlet extraction.

-

Filter the extract through a 0.45 µm membrane filter.

-

Dilute the filtered extract with the mobile phase to a concentration within the linear range of the method.

4. Analysis and Quantification:

-

Follow the analysis and quantification steps as outlined in Method 1.

Summary of Quantitative Data for Various HPLC Methods

The following table summarizes the key quantitative parameters from different validated HPLC methods for piperine analysis, providing a comparative overview.

| Method Reference | Mobile Phase | Column | Detection Wavelength (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Retention Time (min) |

| Jalalpure et al.[1] | Acetonitrile: 0.01% Ortho Phosphoric Acid (60:40) | Luna C18 | 340 | 0.5 - 20 | 0.015 | 0.044 | 4.67 |

| Gorgani et al. | Methanol:Water (70:30) | Gemini C18 | 343 | 5 - 50 | - | - | - |

| Shrestha et al.[2] | Acetonitrile: 1% Acetic Acid in Water (48:52) | C18 (4.6x150mm, 5µm) | 343 | - | - | - | - |

| Sarkar et al.[3] | Acetonitrile:Tetrahydrofuran:Water (65:32:3) | Waters X Bridge C18 (250x4.6mm, 5µm) | 275 | 4 - 6 | - | 0.69 | 8.19 |

| Kumar et al.[4] | Acetonitrile:Water:Acetic Acid (60:39.5:0.5) | C18 (250x4mm, 5µm) | 340 | - | - | - | 5.6 |

Visualizations

Experimental Workflow for HPLC Quantification of Piperine

Caption: General workflow for piperine quantification using HPLC.

Key Components of a Reverse-Phase HPLC System

References

Application Notes and Protocols for LC-MS/MS Analysis of Piperenone and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperenone, a derivative of piperine, the primary pungent compound in black pepper, is of growing interest in pharmacological research due to its potential therapeutic properties. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and pharmacokinetic profile. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective platform for the identification and quantification of piperenone and its metabolites in complex biological matrices. This document provides detailed application notes and protocols for the LC-MS/MS analysis of piperenone and its metabolites, designed to guide researchers in developing robust analytical methods.

Data Presentation

Due to the limited direct research on piperenone metabolism, the following quantitative data is extrapolated from established methods for the closely related compound, piperine. Researchers should use these values as a starting point and optimize them for their specific instrumentation and experimental conditions.

Table 1: Proposed LC-MS/MS Parameters for Piperenone and Potential Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Piperenone | [To be determined] | [To be determined] | 100 | [To be optimized] |

| Piperenone Metabolite 1 (e.g., Hydroxypiperenone) | [To be determined] | [To be determined] | 100 | [To be optimized] |

| Piperenone Metabolite 2 (e.g., Glucuronide conjugate) | [To be determined] | [To be determined] | 100 | [To be optimized] |

| Internal Standard (e.g., Piperine-d3) | [To be determined] | [To be determined] | 100 | [To be optimized] |

Note: The exact m/z values for piperenone and its metabolites need to be determined experimentally through infusion and fragmentation studies.

Experimental Protocols

The following protocols are adapted from established methods for piperine analysis and should be optimized for piperenone.

Sample Preparation from Biological Matrices (Plasma, Urine, Microsomes)

This protocol outlines a generic protein precipitation method, which is often suitable for the extraction of small molecules like piperenone from biological fluids.

Materials:

-

Biological matrix (e.g., plasma, urine, liver microsomes)

-

Acetonitrile (ACN), HPLC grade

-

Internal Standard (IS) working solution (e.g., a structurally similar compound not present in the sample)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Thaw biological samples on ice.

-

Pipette 100 µL of the sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen if concentration is required.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Vortex briefly and inject into the LC-MS/MS system.

Liquid Chromatography (LC) Method

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Program:

-

0-1 min: 5% B

-

1-5 min: Linear gradient to 95% B

-

5-7 min: Hold at 95% B

-

7.1-9 min: Return to 5% B and equilibrate

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Tandem Mass Spectrometry (MS/MS) Method

Instrumentation:

-

Triple quadrupole mass spectrometer.

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: To be determined for piperenone and its metabolites (refer to Table 1). The precursor ion will be the protonated molecule [M+H]+, and product ions will be determined from fragmentation experiments. For piperine, a common transition is m/z 286.1 -> 201.1[1].

Visualizations

Experimental Workflow

Caption: Experimental workflow for LC-MS/MS analysis of piperenone.

Proposed Metabolic Pathway of Piperenone

Based on the known metabolism of piperine, the following diagram illustrates a hypothetical metabolic pathway for piperenone. The primary metabolic reactions for piperine involve hydroxylation, demethylenation of the methylenedioxy group, and cleavage of the piperidine ring. It is plausible that piperenone undergoes similar biotransformations.

Caption: Proposed metabolic pathway for piperenone.

References

Application Notes and Protocols for the Structural Elucidation of Piperenone using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperenone, a neolignan isolated from Piper futokadzura, possesses a complex chemical structure: 5-allyl-3a,7a-dimethoxy-2-(3,4-dimethoxyphenyl)-3-methyl-2,3,3a,6,7,7a-hexahydro-6-oxobenzofuran. Its intricate stereochemistry and various functional groups necessitate a robust analytical approach for unambiguous structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of such natural products. This document provides detailed application notes and protocols for the use of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques in the structural determination of piperenone.

Structural Elucidation Workflow